Lithium 2,3,6-Trichlorobenzene sulfinate

Catalog No.
S3169856
CAS No.
1233505-96-8
M.F
C6H2Cl3LiO2S
M. Wt
251.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium 2,3,6-Trichlorobenzene sulfinate

CAS Number

1233505-96-8

Product Name

Lithium 2,3,6-Trichlorobenzene sulfinate

IUPAC Name

lithium;2,3,6-trichlorobenzenesulfinate

Molecular Formula

C6H2Cl3LiO2S

Molecular Weight

251.43

InChI

InChI=1S/C6H3Cl3O2S.Li/c7-3-1-2-4(8)6(5(3)9)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1

InChI Key

AJPINTNLHUOXQT-UHFFFAOYSA-M

SMILES

[Li+].C1=CC(=C(C(=C1Cl)S(=O)[O-])Cl)Cl

solubility

not available

Lithium 2,3,6-Trichlorobenzene sulfinate is a chemical compound that features a lithium cation associated with a 2,3,6-trichlorobenzenesulfonate anion. This compound is notable for its unique structural characteristics, which include three chlorine substituents on a benzene ring and a sulfonate group. The presence of these functional groups may impart specific chemical reactivity and biological properties, making it of interest in various fields of research.

Typical of sulfonate esters and chlorinated aromatic compounds. Potential reactions include:

  • Nucleophilic substitution: The chlorinated positions on the benzene ring can undergo nucleophilic attack, leading to the substitution of chlorine atoms with other nucleophiles.
  • Reduction reactions: The sulfonate group can be reduced to form thiols or other sulfur-containing compounds.
  • Electrophilic aromatic substitution: The electron-withdrawing nature of the sulfonate and chlorine groups can facilitate electrophilic substitution reactions at the aromatic ring.

Lithium 2,3,6-Trichlorobenzene sulfinate can be synthesized through several methods:

  • Direct sulfonation: Chlorinated benzene derivatives can be treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
  • Lithiation followed by sulfination: A chlorinated aromatic compound can first be lithiated using n-butyllithium or another organolithium reagent, followed by reaction with a sulfonyl chloride to form the sulfinate.
  • Salt metathesis: Lithium salts can be reacted with sodium or potassium 2,3,6-trichlorobenzenesulfonate to yield lithium 2,3,6-trichlorobenzene sulfinate.

Lithium 2,3,6-Trichlorobenzene sulfinate may have potential applications in:

  • Organic synthesis: As a reagent in nucleophilic substitution reactions to introduce functional groups into organic molecules.
  • Material science: In the development of polymers or materials that require specific chemical properties imparted by chlorinated aromatic compounds.
  • Pharmaceutical chemistry: As a precursor or intermediate in the synthesis of biologically active compounds.

Interaction studies involving lithium 2,3,6-Trichlorobenzene sulfinate may focus on its reactivity with various nucleophiles and electrophiles. Additionally, studies could explore its interactions with biological macromolecules such as proteins and nucleic acids to assess its potential biological effects.

Lithium 2,3,6-Trichlorobenzene sulfinate shares similarities with several other chlorinated aromatic compounds and sulfonates. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
2-Chlorobenzenesulfonic acidContains one chlorine atomUsed as an intermediate in dye synthesis
4-Chlorobenzenesulfonic acidContains one chlorine atomCommonly used in pharmaceuticals
1,2-DichlorobenzeneContains two chlorine atomsSolvent properties; used in organic synthesis
PentachlorophenolContains five chlorine atomsAntimicrobial properties; used as a pesticide
Sodium 2,3-DichlorobenzenesulfonateContains two chlorine atomsWater-soluble; used in various industrial applications

The uniqueness of lithium 2,3,6-Trichlorobenzene sulfinate lies in its specific arrangement of chlorine substituents and the presence of lithium as a counterion. This combination may influence its reactivity and potential applications differently than those of similar compounds.

Dates

Last modified: 07-25-2023

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